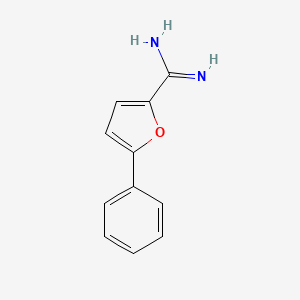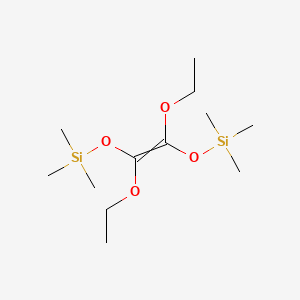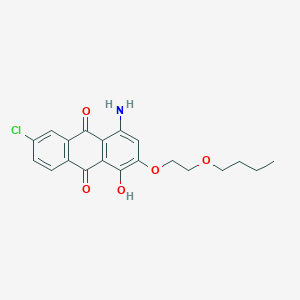
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene core substituted with various functional groups
Preparation Methods
The synthesis of 4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the anthracene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of functional groups: The amino, butoxyethoxy, chloro, and hydroxy groups are introduced through various substitution reactions. For example, the amino group can be introduced via nitration followed by reduction, while the butoxyethoxy group can be added through etherification reactions.
Industrial production: Industrial synthesis may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions: Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major products: The major products depend on the specific reactions and conditions but may include various substituted anthracene derivatives.
Scientific Research Applications
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione involves interactions with various molecular targets and pathways:
Molecular targets: May include enzymes, receptors, and other proteins.
Pathways involved: The compound may modulate specific signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione can be compared with similar compounds such as:
Methyl 4-amino-2-(2-butoxyethoxy)benzoate: Shares similar functional groups but has a different core structure.
N-(4-amino-2-chlorophenyl)-2-(2-butoxyethoxy)acetamide: Similar in having an amino and butoxyethoxy group but differs in the overall structure.
2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol: Contains similar ethoxy units but has different terminal groups.
Properties
CAS No. |
88605-12-3 |
|---|---|
Molecular Formula |
C20H20ClNO5 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20ClNO5/c1-2-3-6-26-7-8-27-15-10-14(22)16-17(20(15)25)18(23)12-5-4-11(21)9-13(12)19(16)24/h4-5,9-10,25H,2-3,6-8,22H2,1H3 |
InChI Key |
CVJXKCWJZNNNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


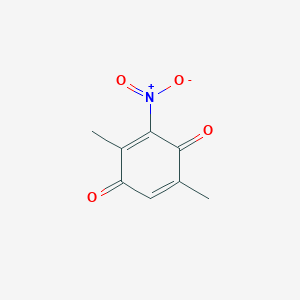
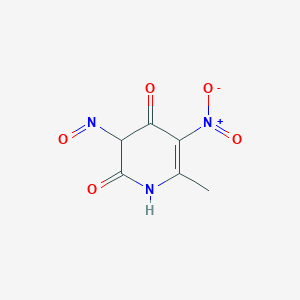
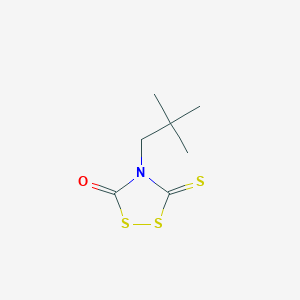
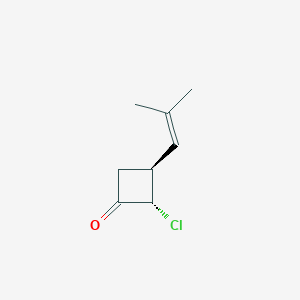
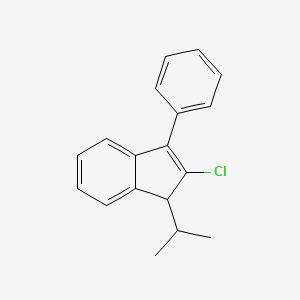
![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)


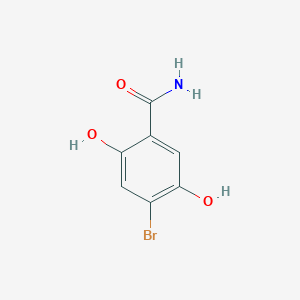

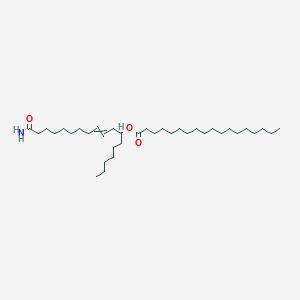
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
